Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate
Overview
Description
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate is a chemical compound with the CAS Number: 1281154-60-6. It has a molecular weight of 294.39 . The IUPAC name for this compound is potassium 3-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]propanoate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis and Structural Analysis : The synthesis of compounds related to Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate involves complex chemical reactions. For instance, the synthesis of spiro[oxolane-2,2′-piperazine]-3′,6′-dione derivatives was achieved by treating certain compounds with N-bromosuccinimide, showcasing the intricate chemical processes involved in creating related compounds (Shin, Sato, Honda, & Yoshimura, 1983).
Applications in Carbon Dioxide Capture
Enhancing CO2 Absorption : Research on mixtures containing components like piperazine and potassium carbonate, which are structurally related to the compound , has shown significant improvements in the rate of CO2 absorption. These findings highlight the potential application of such compounds in industrial processes, particularly in the removal of CO2 from gases (Cullinane & Rochelle, 2004).
Modeling and Simulation for CO2 Capture : The compound's structural relatives have been used in simulation studies to model CO2-capture processes. For example, piperazine-promoted potassium carbonate has been studied for its potential in post-combustion CO2 capture from coal-fired power plants, indicating its application in environmental management and engineering (Oexmann, Hensel, & Kather, 2008).
properties
IUPAC Name |
potassium;3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4.K/c15-11(16)3-4-13-5-7-14(8-6-13)12(17)10-2-1-9-18-10;/h10H,1-9H2,(H,15,16);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTAAVZVNZYEAG-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCN(CC2)CCC(=O)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19KN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium 3-[4-(oxolane-2-carbonyl)piperazin-1-yl]propanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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